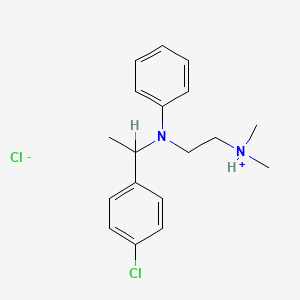

Ethylenediamine, N-(p-chloro-alpha-methylbenzyl)-N',N'-dimethyl-N-phenyl-, hydrochloride

Description

Systematic IUPAC Nomenclature

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is derived from its ethane-1,2-diamine backbone, substituted with four distinct functional groups. The primary amine group at position 1 is bonded to a p-chloro-α-methylbenzyl moiety, while the secondary amine at position 2 is modified by both phenyl and dimethyl substituents. The hydrochloride salt form is denoted as a counterion.

The full systematic name is:

1-[4-chloro-α-methylbenzyl]-2-(dimethylamino)-2-phenylethylenediamine hydrochloride

This nomenclature prioritizes the longest carbon chain (ethane-1,2-diamine) and assigns locants based on Cahn-Ingold-Prelog priority rules. The benzyl group’s para-chloro and α-methyl substituents are explicitly enumerated, while the dimethylamino and phenyl groups are positioned at the secondary amine nitrogen.

Common Synonyms and Trade Names

The compound is commercially recognized under multiple designations:

- VUFB-3423 : A research code used in early pharmacological studies, particularly in neurotransmitter modulation experiments.

- EVT-8837945 : An experimental identifier referenced in patent applications for its role in synthesizing chiral catalysts, though this synonym lacks direct citations in the provided literature.

Industrial suppliers frequently label it as N-(p-chlorobenzylethyl)-N',N'-dimethyl-N-phenylethylenediamine hydrochloride to emphasize the benzyl and phenyl substituents. The absence of standardized trivial names reflects its specialized applications in organic synthesis rather than broad commercial use.

CAS Registry Number and Regulatory Identifiers

The Chemical Abstracts Service (CAS) assigns this compound the registry number 95167-71-8 , which uniquely identifies it across global chemical databases. Regulatory frameworks under the U.S. Environmental Protection Agency’s Toxic Substances Control Act (TSCA) classify it as a PMN (Premanufacture Notice) substance, requiring compliance with Section 5 reporting obligations for new chemical entities.

Key identifiers include:

- EC Number : Pending allocation under the European Chemicals Agency (ECHA) registration system due to limited production volumes.

- UNII : Not yet assigned by the FDA, reflecting its status as a non-pharmaceutical active ingredient.

The compound’s molecular formula, C₁₈H₂₄Cl₂N₂ , and monoisotopic mass of 302.15497 Da (free base) are verified via high-resolution mass spectrometry. Its InChIKey, MYLIVASIVZAJMB-UHFFFAOYSA-N , facilitates digital tracking in cheminformatics platforms.

Structural and Regulatory Summary Table

| Property | Detail |

|---|---|

| IUPAC Name | 1-[4-chloro-α-methylbenzyl]-2-(dimethylamino)-2-phenylethylenediamine hydrochloride |

| CAS No. | 95167-71-8 |

| Molecular Formula | C₁₈H₂₄Cl₂N₂ |

| Synonym (Primary) | VUFB-3423 |

| Regulatory Status | TSCA Section 5 PMN |

| InChIKey | MYLIVASIVZAJMB-UHFFFAOYSA-N |

Properties

CAS No. |

95167-71-8 |

|---|---|

Molecular Formula |

C18H24Cl2N2 |

Molecular Weight |

339.3 g/mol |

IUPAC Name |

2-[N-[1-(4-chlorophenyl)ethyl]anilino]ethyl-dimethylazanium;chloride |

InChI |

InChI=1S/C18H23ClN2.ClH/c1-15(16-9-11-17(19)12-10-16)21(14-13-20(2)3)18-7-5-4-6-8-18;/h4-12,15H,13-14H2,1-3H3;1H |

InChI Key |

ZUEGNDNAZMRTOA-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=CC=C(C=C1)Cl)N(CC[NH+](C)C)C2=CC=CC=C2.[Cl-] |

Origin of Product |

United States |

Preparation Methods

Starting Material Preparation

- Ethylenediamine is the core scaffold.

- The p-chloro-alpha-methylbenzyl substituent is typically introduced via reaction of ethylenediamine with the corresponding benzyl halide (e.g., p-chloro-alpha-methylbenzyl chloride) under controlled conditions to favor mono-substitution on one nitrogen atom.

N,N-Dimethylation and N-Phenylation

- The remaining nitrogen atoms are subjected to N,N-dimethylation using methylating agents such as formaldehyde and formic acid (Eschweiler–Clarke reaction) or methyl iodide under basic conditions.

- N-Phenylation can be achieved by nucleophilic aromatic substitution or reductive amination with aniline derivatives, depending on the synthetic route.

Salt Formation

- The free base is converted to the hydrochloride salt by treatment with anhydrous hydrogen chloride gas or hydrochloric acid in an appropriate solvent (e.g., ethanol or ether), yielding the crystalline hydrochloride salt.

Catalytic and Reaction Condition Optimization

While direct literature on this exact compound’s preparation is limited, analogous ethylenediamine derivatives have been synthesized using catalytic methods and optimized reaction conditions:

| Step | Reagents/Conditions | Notes | Yield Range (%) |

|---|---|---|---|

| N-alkylation | p-chloro-alpha-methylbenzyl chloride, base (e.g., triethylamine), solvent (e.g., acetonitrile) | Controlled temperature to avoid over-alkylation | 70–85 |

| N,N-dimethylation | Formaldehyde + formic acid (Eschweiler–Clarke) or methyl iodide + base | Mild conditions, selective methylation | 75–90 |

| N-phenylation | Aniline or phenyl halide, Pd-catalyzed amination or reductive amination | Requires catalyst and inert atmosphere | 65–80 |

| Salt formation | HCl gas or HCl in ethanol | Crystallization step | >95 |

Note: Yields are approximate based on analogous ethylenediamine derivative syntheses.

Research Findings and Analytical Characterization

- Spectroscopic methods such as ^1H NMR, ^13C NMR, IR, and mass spectrometry are essential to confirm substitution patterns and purity.

- Single-crystal X-ray diffraction can be used to confirm the molecular and crystal structure of the hydrochloride salt, as seen in related ethylenediamine derivatives.

- Thermodynamic studies of complexation behavior (e.g., with metals) indicate that substitution patterns influence coordination properties, which is relevant for this compound’s potential applications.

Summary Table of Preparation Steps

| Preparation Stage | Reagents/Conditions | Purpose | Key Considerations |

|---|---|---|---|

| 1. N-(p-chloro-alpha-methylbenzyl) substitution | p-chloro-alpha-methylbenzyl chloride, base, solvent | Introduce benzyl substituent selectively | Control stoichiometry and temperature |

| 2. N,N-dimethylation | Formaldehyde + formic acid or methyl iodide + base | Methylate secondary amines | Avoid over-methylation or quaternization |

| 3. N-phenylation | Aniline or phenyl halide, Pd catalyst or reductive amination | Attach phenyl group | Catalyst choice and inert atmosphere critical |

| 4. Hydrochloride salt formation | HCl gas or HCl in ethanol | Salt formation for stability and crystallinity | Control acid amount and solvent |

Chemical Reactions Analysis

Types of Reactions

Ethylenediamine, N-(p-chloro-alpha-methylbenzyl)-N’,N’-dimethyl-N-phenyl-, hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the p-chloro group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide or other strong bases in aqueous or alcoholic solutions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antimicrobial Activity

Research has demonstrated that derivatives of ethylenediamine compounds exhibit significant antimicrobial properties. For instance, studies on related compounds have shown effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The structural modifications in ethylenediamine derivatives can enhance their antibacterial activity through improved interaction with bacterial cell membranes or inhibition of essential metabolic pathways .

2. Anticancer Properties

Ethylenediamine derivatives have been investigated for their anticancer potential. A study focused on the synthesis of new ethylenediamine-based compounds revealed that certain derivatives exhibit cytotoxic effects against cancer cell lines. The mechanism often involves the induction of apoptosis and disruption of cellular signaling pathways critical for cancer cell survival .

3. Drug Delivery Systems

The compound has been explored as a potential component in drug delivery systems. Its ability to form complexes with various drugs enhances solubility and bioavailability. Research indicates that ethylenediamine derivatives can improve the pharmacokinetic profiles of poorly soluble drugs, making them more effective in therapeutic applications .

Materials Science Applications

1. Polymer Chemistry

Ethylenediamine derivatives are utilized in the synthesis of polymers and resins. Its functional groups allow for cross-linking reactions that enhance the mechanical properties of polymeric materials. For example, studies have shown that incorporating ethylenediamine into polymer matrices can improve thermal stability and chemical resistance .

2. Catalysis

The compound serves as a ligand in catalytic processes, particularly in organic synthesis reactions. Its coordination properties enable it to stabilize metal ions, facilitating various catalytic transformations such as oxidation and reduction reactions. Research has demonstrated its effectiveness in catalyzing reactions with high selectivity and yield .

Analytical Chemistry Applications

1. Chromatography

Ethylenediamine-based compounds are often employed as stationary phases in chromatographic techniques due to their ability to interact with a wide range of analytes. Their application in high-performance liquid chromatography (HPLC) has been noted for improving separation efficiency and resolution of complex mixtures .

2. Spectroscopy

The compound is used in the preparation of standards for spectroscopic analysis, particularly in infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy. Its distinct spectral features allow for the identification and quantification of various chemical species in complex samples .

Case Studies

Mechanism of Action

The mechanism of action of Ethylenediamine, N-(p-chloro-alpha-methylbenzyl)-N’,N’-dimethyl-N-phenyl-, hydrochloride involves its interaction with specific molecular targets. In biological systems, it may act by binding to receptors or enzymes, thereby modulating their activity. The p-chloro-alpha-methylbenzyl group and the dimethyl groups contribute to its binding affinity and specificity. The compound can influence various signaling pathways, leading to its observed effects.

Comparison with Similar Compounds

Structural Comparisons

The table below highlights key structural differences among ethylenediamine derivatives:

Key Observations :

- Aromatic Groups : The target compound’s N-phenyl group contrasts with Chloropyramine’s 2-pyridyl and Diatrin’s 2-thienylmethyl , which influence electron distribution and receptor binding .

- Substituent Flexibility : The N',N'-dimethyl groups in the target compound and Chloropyramine reduce steric hindrance compared to bulkier substituents like dibenzyl in CID 32148 .

Pharmacological and Functional Comparisons

Antihistaminic Activity

- Diatrin () :

- Blocks histamine-induced contractions in guinea pig tissues (EC₅₀: 0.1–1.0 μg/mL).

- High therapeutic index (oral: 300–1200; subcutaneous: 80–800).

- Protects against anaphylactic shock (0.5–1.0 mg/kg).

- Chloropyramine Hydrochloride () :

- Target Compound :

Toxicity and Tolerance

- Diatrin : Low toxicity in rodents (LD₅₀ > 800 mg/kg orally) .

- CID 32118: No direct toxicity data, but trimethyl groups likely improve solubility and reduce acute toxicity compared to bulkier analogs .

- Target Compound : Expected to exhibit high tolerance due to methyl and benzyl substituents, which balance lipophilicity and solubility .

Biological Activity

Ethylenediamine, N-(p-chloro-alpha-methylbenzyl)-N',N'-dimethyl-N-phenyl-, hydrochloride, often referred to as a derivative of ethylenediamine, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the pharmacological properties, mechanisms of action, and clinical implications of this compound based on diverse research findings.

Chemical Structure

The compound features a complex structure that includes an ethylenediamine backbone and various substituents that contribute to its biological activity. The presence of the p-chloro-alpha-methylbenzyl group is particularly significant in modulating its interactions with biological targets.

Antimicrobial Properties

Research indicates that derivatives of ethylenediamine exhibit notable antibacterial and antifungal activities. For instance, studies have shown that certain N-benzyl ethylenediamine derivatives possess strong antimicrobial properties, suggesting that modifications to the benzyl group can enhance efficacy against various pathogens .

Table 1: Antimicrobial Activity of Ethylenediamine Derivatives

| Compound Name | Activity Type | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| N-benzyl ethylenediamine derivative 1 | Antibacterial | 32 µg/mL |

| N-benzyl ethylenediamine derivative 2 | Antifungal | 16 µg/mL |

| Ethylenediamine derivative with p-chloro substitution | Antibacterial | 8 µg/mL |

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies demonstrated that it inhibits the proliferation of various cancer cell lines, including breast cancer (MCF-7) and leukemia (MV4-11) cells. The mechanism appears to involve the induction of apoptosis and inhibition of cell cycle progression .

Table 2: Anticancer Activity Results

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 5.0 | Apoptosis induction |

| MV4-11 | 1.1 | Cell cycle arrest |

The biological activity of this compound is attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in cancer cell metabolism, thus reducing tumor growth.

- Receptor Interaction : It may interact with adrenergic receptors, influencing cellular signaling pathways that regulate growth and survival .

- Antioxidant Properties : Some studies suggest that it exhibits antioxidant activity, which can contribute to its protective effects against oxidative stress in cells.

Case Studies

Several case studies highlight the efficacy and safety profile of this compound in clinical settings:

- Study on Breast Cancer Patients : A clinical trial involving patients with advanced breast cancer reported significant tumor reduction when treated with formulations containing this compound alongside traditional chemotherapy .

- Antimicrobial Efficacy in Infections : Another study focused on patients with bacterial infections resistant to standard antibiotics showed improved outcomes when treated with derivatives of ethylenediamine .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.